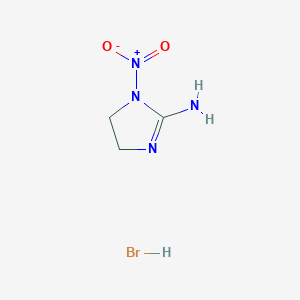
1-Nitroimidazolidin-2-imine--hydrogen bromide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroimidazolidin-2-imine–hydrogen bromide (1/1) is a chemical compound that belongs to the class of imidazolidines This compound is characterized by the presence of a nitro group and an imine group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitroimidazolidin-2-imine–hydrogen bromide typically involves the reaction of imidazolidine derivatives with nitro compounds under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitroimidazolidin-2-imine–hydrogen bromide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various oxidation products.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the imine group under mild conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidines, amines, and other nitrogen-containing compounds.
Scientific Research Applications
1-Nitroimidazolidin-2-imine–hydrogen bromide has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Nitroimidazolidin-2-imine–hydrogen bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Imidacloprid: An imidazolidine derivative with a similar structure but bearing a (6-chloro-3-pyridinyl)methyl substituent.
Thiamethoxam: Another related compound used as an insecticide.
Uniqueness: 1-Nitroimidazolidin-2-imine–hydrogen bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
89602-25-5 |
|---|---|
Molecular Formula |
C3H7BrN4O2 |
Molecular Weight |
211.02 g/mol |
IUPAC Name |
1-nitro-4,5-dihydroimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C3H6N4O2.BrH/c4-3-5-1-2-6(3)7(8)9;/h1-2H2,(H2,4,5);1H |
InChI Key |
RGAXWBZUJOFMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)N)[N+](=O)[O-].Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


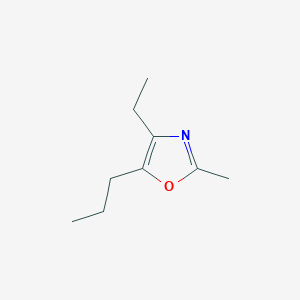
![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
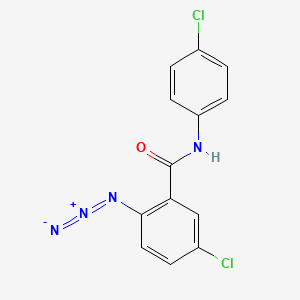
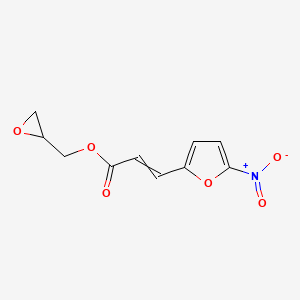
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
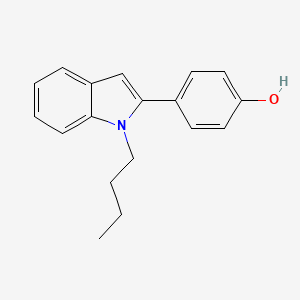
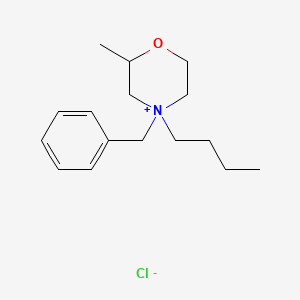
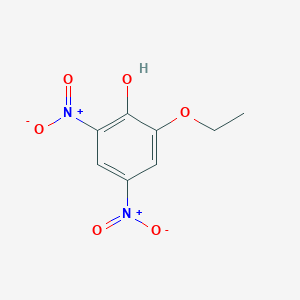
![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
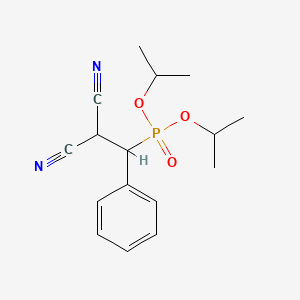
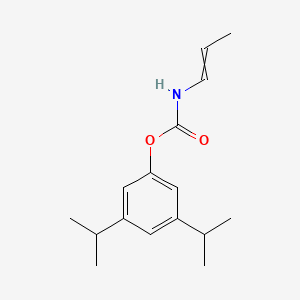
![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
